methyl (4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)phenyl)carbamate
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a carbamate group, a sulfamoyl group, and a pyrrole ring. These functional groups suggest that the compound might have interesting chemical and biological properties.
Synthesis Analysis
Without specific information on this compound, it’s hard to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the formation of the pyrrole ring, the introduction of the sulfamoyl group, and the formation of the carbamate group.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The pyrrole ring, in particular, would contribute to the compound’s aromaticity.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the functional groups present suggest that it could participate in a variety of reactions, including nucleophilic substitutions and condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it somewhat soluble in water, while the aromatic ring could contribute to its stability.Scientific Research Applications
Synthesis of Pyrrolo-oxindoles :
- A study detailed the synthesis of 3-pyrrol-3′-yloxindoles with a carbamate function by reacting certain methyl carbamates with ethyl 3-aminocrotonate, producing ethyl 5-{3(4)-[(methoxycarbonyl)amino]phenyl}-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylates (Velikorodov et al., 2011).
Development of Polyheterocyclic Compounds :
- Research on the synthesis of new polyheterocyclic compounds from chalcones involved the reaction of certain methyl N-carbamates with tosylmethyl isocyanide, leading to the formation of complex structures including pyrrolo[2,3-c]quinolines (Velikorodov et al., 2019).
Creation of Carbamate Derivatives of Coumarin and Chromene :
- A study explored the synthesis of carbamate derivatives of coumarin and chromene, involving the condensation of methyl (3-hydroxyphenyl)carbamate with various reagents to yield the corresponding methyl carbamates with complex structures (Velikorodov et al., 2008).
Novel Sulfonamide Hybrids :
- Research on novel sulfonamide hybrids involved the synthesis of sulfonamide carbamates by treating N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate. These compounds exhibited antimicrobial activities and were evaluated through molecular docking studies (Hussein, 2018).
Synthesis of Aromatic Carbamates Derivatives :
- A study focused on the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, exploring the condensation of methyl N-(3-hydroxyphenyl)carbamate with various reagents, leading to the formation of chromene derivatives (Velikorodov et al., 2014).
Safety And Hazards
Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
Future Directions
Future research on this compound could involve exploring its synthesis, investigating its reactivity, and studying its potential biological activities. It would also be interesting to explore how modifications to its structure could influence its properties.
Please note that this is a general analysis based on the structure of the compound and does not include specific information on “methyl (4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)phenyl)carbamate”. For more detailed and accurate information, further research and experimentation would be needed.
properties
IUPAC Name |
methyl N-[4-[[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-19-11-3-4-14(19)15(20)9-10-17-25(22,23)13-7-5-12(6-8-13)18-16(21)24-2/h3-8,11,15,17,20H,9-10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXKLBNNETZMMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)phenyl)carbamate |
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